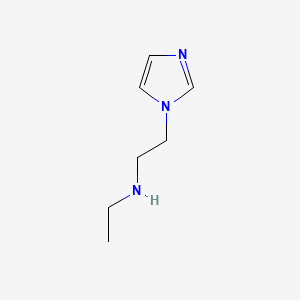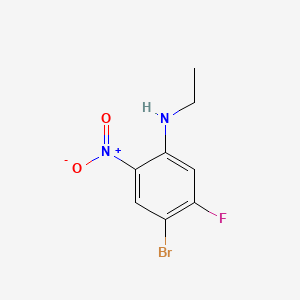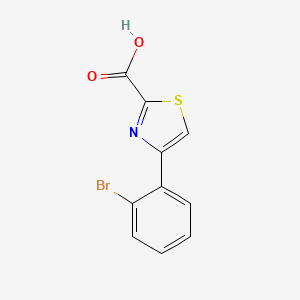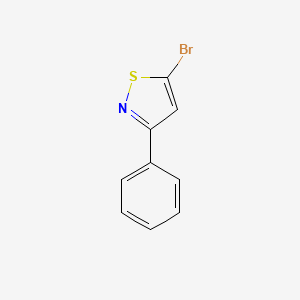
5-溴-3-苯基异噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-phenylisothiazole: is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and phenyl groups in the isothiazole ring enhances its reactivity and potential for forming diverse derivatives.
科学研究应用
5-Bromo-3-phenylisothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis:
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-3-phenylisothiazole may also interact with various cellular targets.
Mode of Action
It has been observed that when irradiated with uv light, 5-bromo-4-dibromoamino-3-phenylisothiazole is converted into other compounds . This suggests that 5-Bromo-3-phenylisothiazole may undergo similar transformations under certain conditions, potentially leading to interactions with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities . Therefore, it’s plausible that 5-Bromo-3-phenylisothiazole could influence a range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been investigated for their pharmacokinetic profiles . These studies could provide a basis for understanding the potential ADME properties of 5-Bromo-3-phenylisothiazole and their impact on its bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against various targets . This suggests that 5-Bromo-3-phenylisothiazole could potentially exert similar effects.
生化分析
Biochemical Properties
Isothiazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the bromine and phenyl substitutions on the isothiazole ring.
Cellular Effects
The cellular effects of 5-Bromo-3-phenylisothiazole are yet to be extensively studied. Some isothiazole derivatives have been reported to exhibit cellular effects such as influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 5-Bromo-3-phenylisothiazole is not well established. It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some studies have shown that similar compounds can have varying effects over time .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 5-Bromo-3-phenylisothiazole in animal models. It is common for the effects of chemical compounds to vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving 5-Bromo-3-phenylisothiazole are not well known. Isothiazole derivatives have been implicated in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of similar compounds can involve interactions with transporters or binding proteins .
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenylisothiazole typically involves the bromination of 3-phenylisothiazole. One common method is the reaction of 3-phenylisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the isothiazole ring.
Industrial Production Methods: Industrial production of 5-Bromo-3-phenylisothiazole may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is crucial for efficient production.
化学反应分析
Types of Reactions: 5-Bromo-3-phenylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the isothiazole ring can lead to the formation of dihydroisothiazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisothiazoles.
相似化合物的比较
3-Phenylisothiazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-3-phenylisothiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and reactivity.
5-Iodo-3-phenylisothiazole:
Uniqueness: 5-Bromo-3-phenylisothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
5-bromo-3-phenyl-1,2-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXHQKYUNLFSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700215 |
Source


|
| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13363-44-5 |
Source


|
| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was 5-Bromo-3-phenylisothiazole synthesized in the study?
A: The synthesis of 5-Bromo-3-phenylisothiazole (XV) is not explicitly described in the provided abstract []. The abstract only mentions that compound XV was successfully prepared and used as a precursor for the synthesis of other derivatives.
Q2: What chemical modifications were performed on 5-Bromo-3-phenylisothiazole (XV) in the study?
A: The research article states that 5-Bromo-3-phenylisothiazole (XV) was converted into its 5-methylthio derivative (XVI) []. Subsequently, this derivative underwent oxidation to yield the corresponding sulfoxide (XVII) and sulfone (XVIII) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
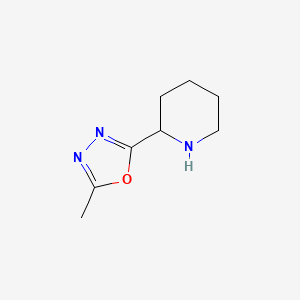
![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)
![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)
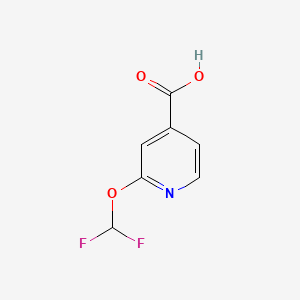
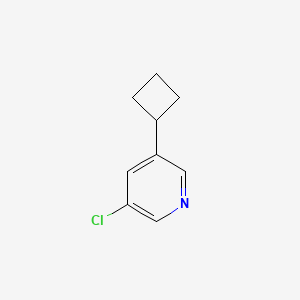
![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)
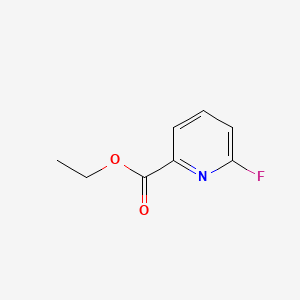
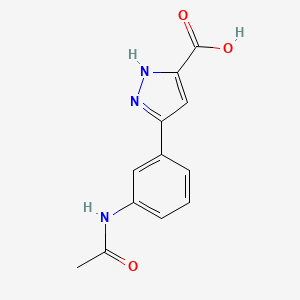
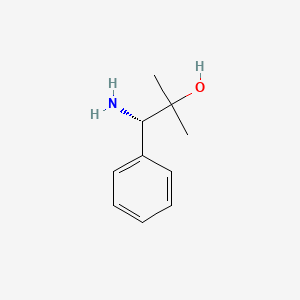
![7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine](/img/structure/B597316.png)

